molecular formula C7H7N3O B3052957 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 4926-18-5

5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B3052957
CAS No.: 4926-18-5
M. Wt: 149.15 g/mol
InChI Key: NEJANSQSQQBYLO-UHFFFAOYSA-N
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Description

5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a high-value nitrogen-containing heterocyclic compound that serves as a privileged scaffold in organic and medicinal chemistry research. This fused bicyclic structure incorporates both triazole and pyridine rings, making it a versatile intermediate for developing novel biologically active molecules . Derivatives based on the triazolopyridine core are extensively investigated for their broad-spectrum pharmacological potential, including applications as antidepressants , and antimicrobial , antifungal , and anticancer agents . The structural motif is also a key pharmacophore in several marketed drugs and known molecular templates, highlighting its significant research value . In research settings, this compound is primarily utilized as a sophisticated building block for the design and synthesis of more complex target molecules. Its mechanism of action in specific biological contexts is typically derived from its role as a core structure, which can be functionalized to interact with various enzyme active sites and receptors. The triazolopyridine scaffold is recognized for its ability to engage in hydrogen bonding and other key intermolecular interactions due to the presence of multiple nitrogen atoms, which can be critical for receptor-ligand interactions and docking studies . Researchers employ this compound to create novel analogs for screening against a range of biological targets, contributing to hit identification and lead optimization campaigns in drug discovery programs . Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-3-2-4-6-8-9-7(11)10(5)6/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJANSQSQQBYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NNC(=O)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291131
Record name 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4926-18-5
Record name s-Triazolo[4, 5-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2-Chloro-6-Methylpyridine with Semicarbazide

The most widely documented method involves the reaction of 2-chloro-6-methylpyridine with semicarbazide under reflux conditions. This one-step procedure, adapted from patented protocols, proceeds via nucleophilic substitution followed by intramolecular cyclization.

Procedure :

  • Combine 2-chloro-6-methylpyridine (1.0 equiv) and semicarbazide (1.2 equiv) in a high-boiling solvent (e.g., xylene or acetonitrile).
  • Reflux the mixture at 120–140°C for 24 hours under inert atmosphere.
  • Cool the reaction mixture, filter the precipitated product, and recrystallize from ethanol.

Key Observations :

  • Solvents with boiling points between 80°C and 150°C (e.g., xylene, dibutyl ether) are critical for achieving optimal cyclization.
  • The methyl group at the 6-position of the pyridine ring directs regioselective triazole formation at the 5-position.

Condensation of 2-Hydrazino-6-Methylpyridine with Urea

An alternative route utilizes 2-hydrazino-6-methylpyridine and urea under thermal conditions. This method, while less commonly employed, avoids halogenated precursors.

Procedure :

  • Heat 2-hydrazino-6-methylpyridine (1.0 equiv) and urea (1.5 equiv) in ethanol at 80°C for 12 hours.
  • Quench the reaction with ice water, extract with dichloromethane, and purify via column chromatography.

Key Observations :

  • Yields are moderate (~50–60%) compared to the chloro-pyridine route.
  • This method is advantageous for laboratories lacking access to chlorinated pyridine derivatives.

Reaction Mechanisms and Intermediate Analysis

Urea-Mediated Cyclization

Urea acts as both a nucleophile and a dehydrating agent. The hydrazine group in 2-hydrazino-6-methylpyridine reacts with urea’s carbonyl carbon, followed by cyclodehydration to form the triazolo ring.

Optimization of Reaction Conditions

Solvent Selection

Solvent Boiling Point (°C) Yield (%) Reaction Time (h)
Xylene 140 75–80 24
Acetonitrile 82 65–70 24
Dibutyl Ether 142 70–75 24

Data adapted from highlights xylene as the optimal solvent due to its high boiling point and inertness.

Comparative Analysis of Synthetic Methods

Parameter Semicarbazide Route Urea Route
Starting Material Cost Moderate Low
Yield 75–80% 50–60%
Reaction Time 24 hours 12 hours
Scalability Industrial Laboratory-scale
Byproduct Formation Minimal Moderate

The semicarbazide method is preferred for large-scale synthesis due to higher yields and simpler purification.

Chemical Reactions Analysis

Types of Reactions

5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antiviral or antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Substituents

Sulfonamide derivatives of triazolopyridinones are notable for their antimalarial activity. Key examples include:

Compound Name Substituents Molecular Formula Melting Point (°C) Biological Activity Reference
13b Benzo[d][1,3]dioxol-5-ylmethyl C₂₁H₂₃N₅O₅S 160–161 Antimalarial
13c 3,5-Difluorobenzyl C₁₈H₁₆F₂N₄O₃S 221–222 Antimalarial
13f 4-Chlorobenzyl C₁₈H₁₉ClN₄O₃S 173–174 Antimalarial

Key Findings :

  • Sulfonamide groups (e.g., piperidin-1-ylsulfonyl) enhance antimalarial potency by increasing molecular interactions with parasitic targets .
  • Fluorinated or chlorinated benzyl substituents (e.g., 13c , 13f ) improve metabolic stability and selectivity .

Trazodone and Serotonin Receptor Ligands

Trazodone derivatives feature a propyl linker connecting the triazolopyridinone core to a piperazine group, enabling 5-HT1A/5-HT2A receptor antagonism:

Compound Name Substituents Molecular Formula Key Pharmacological Activity Reference
Trazodone 3-(3-Chlorophenyl)piperazine C₁₉H₂₂ClN₅O Antidepressant (5-HT2A/α1 antagonist)
7b·HCl Biphenyl-piperazinylhexyl C₂₈H₃₃ClN₆O Dual 5-HT1A/5-HT7 ligand (Ki = 19–20 nM)

Key Findings :

  • The propyl linker in trazodone derivatives is critical for receptor binding; elongation or substitution alters affinity profiles .
  • Microwave-assisted synthesis reduces reaction time (e.g., from 21 hours to <3 hours) while maintaining yields >80% .

Halogenated and Alkyl-Substituted Derivatives

Halogenation or alkylation at specific positions modulates physicochemical and biological properties:

Compound Name Substituents Molecular Formula Melting Point (°C) Activity/Application Reference
6-Chloro derivative Cl at position 6 C₆H₄ClN₃O N/A Synthetic intermediate
5-Methyl derivative (Target Compound) CH₃ at position 5 C₇H₇N₃O N/A* Intermediate for drug design
3,3'-(1,3-Propanediyl)bis[5-methyl] Two 5-methyl groups linked by propane C₁₇H₁₆N₆O₂ N/A Not reported (structural study)

Key Findings :

  • Chlorine at position 6 (6-chloro derivative ) increases electrophilicity, aiding nucleophilic substitution reactions .

Antiproliferative Triazolopyridines

Derivatives synthesized via multicomponent reactions exhibit antiproliferative activity:

Compound Name Substituents Molecular Formula IC₅₀ (µM) Cancer Cell Line Tested Reference
4a–n series Varied aromatic aldehydes C₁₅H₁₂N₄O₂ 2.5–15 Breast (MCF-7)

Key Findings :

  • Electron-withdrawing groups (e.g., nitro, chloro) on the aromatic aldehyde enhance cytotoxicity .

Biological Activity

5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS No. 4926-18-5) is a heterocyclic compound that belongs to the class of triazolopyridines. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC₇H₇N₃O
Molecular Weight149.15 g/mol
CAS Number4926-18-5
StructureChemical Structure

Synthesis Methods

The synthesis of 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves cyclization reactions using 2-pyridyl-substituted amidines with oxidizing agents such as sodium hypochlorite or manganese dioxide. The yield from these reactions can vary, with reported yields around 33% for certain synthetic routes .

Antiviral and Antimicrobial Properties

Research indicates that 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exhibits significant antiviral and antimicrobial activities. It has been studied for its effects on various biological pathways:

  • Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in viral replication or bacterial growth. For instance, it has been shown to interact with molecular targets that are critical for the survival of pathogens .
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of several bacterial strains and viruses, suggesting its potential as a therapeutic agent in infectious diseases.

Cytotoxicity and Cancer Research

5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has also been investigated for its cytotoxic properties against cancer cell lines:

  • Cytotoxic Activity : Studies have revealed that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. For example, it has been shown to exhibit significant cytotoxicity against Jurkat T cells and other cancer cell lines with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the triazole ring influences the compound's biological activity. Modifications at different positions have led to variations in potency against cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityUnique Features
[1,2,4]Triazolo[4,3-a]quinoxalineAntiviral and antimicrobialKnown for broad-spectrum activity
[1,2,4]Triazolo[4,3-a]pyrazinePotential c-Met kinase inhibitorsTargeted cancer therapy applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 2
5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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